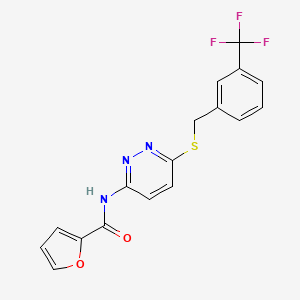

N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-4-1-3-11(9-12)10-26-15-7-6-14(22-23-15)21-16(24)13-5-2-8-25-13/h1-9H,10H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXRYOQFNWMDPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, while the benzylthio and pyridazinyl-furan carboxamide moieties contribute to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

- N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide

- N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Uniqueness

N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan-2-carboxamide moiety, in particular, differentiates it from other similar compounds and contributes to its specific applications and effects .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 379.4 g/mol. The structure features a pyridazinyl ring, a trifluoromethyl group, and a benzylthio moiety, which contribute to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C17H12F3N3O2S |

| Molecular Weight | 379.4 g/mol |

| CAS Number | 1021026-49-2 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazinyl Intermediate : Cyclization reactions using appropriate precursors.

- Introduction of the Benzylthio Group : Achieved through nucleophilic substitution reactions.

- Trifluoromethylation : Incorporation of the trifluoromethyl group using specialized reagents.

- Final Acetylation : To yield the desired compound.

This compound has been investigated for its role as an enzyme inhibitor , particularly targeting α-glucosidase . This inhibition reduces glucose absorption in the intestines, making it relevant for diabetes management.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting potential as a therapeutic agent in oncology.

Case Studies and Research Findings

- Antidiabetic Activity : A study demonstrated that this compound significantly inhibited α-glucosidase activity with an IC50 value in the low micromolar range, indicating its potential utility in managing postprandial hyperglycemia .

- Cytotoxicity Studies : In cytotoxicity assays against cancer cell lines, this compound showed promising results with IC50 values comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and its target enzymes, supporting experimental findings and guiding further optimization of its structure for enhanced efficacy .

Q & A

Q. What are the recommended synthetic routes for N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide?

The synthesis typically involves:

- Thioether formation : Reacting a pyridazine derivative (e.g., 6-mercaptopyridazin-3-amine) with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the benzylthio group .

- Carboxamide coupling : Using coupling agents like HATU or EDCI to conjugate the furan-2-carboxylic acid moiety to the pyridazine core .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the pyridazine and benzylthio groups via ¹H/¹³C NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) and detect potential byproducts .

Q. What preliminary biological screening assays are recommended?

- Enzyme inhibition assays : Test against kinases or proteases, leveraging the trifluoromethyl group’s lipophilicity to enhance target binding .

- Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

- Substituent variation : Synthesize analogs with modified benzyl (e.g., chloro, methoxy) or furan (e.g., methyl, nitro) groups to evaluate potency changes .

- Trifluoromethyl role : Compare activity of analogs lacking the CF₃ group to quantify its contribution to metabolic stability and target affinity .

- 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide structural modifications .

Q. How should researchers address contradictory data in biological activity reports?

- Purity verification : Re-analyze batches via HPLC and HRMS to rule out impurities .

- Assay standardization : Replicate studies under identical conditions (e.g., cell density, serum concentration) .

- Target validation : Use CRISPR knockouts or siRNA to confirm on-target effects .

Q. What in vivo pharmacokinetic (PK) parameters should be prioritized for preclinical studies?

Q. How can researchers elucidate the mechanism of action (MoA) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.